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molecular formula C10H12FNS B8438342 N-4-fluorobenzyl-N-methylthioacetamide

N-4-fluorobenzyl-N-methylthioacetamide

Cat. No. B8438342
M. Wt: 197.27 g/mol
InChI Key: QBZFIENIQXWDPN-UHFFFAOYSA-N
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Patent
US07326731B2

Procedure details

Combine N-methyl-N-(4-fluorobenzyl)acetamide (364.8 g, 2.01 mol) and THF (9 L). Stir to dissolve and then add phosphorus pentasulfide (537.7 g, 1.21 mol). After 45 min heat to reflux for 3 h, then cool and stir overnight to give a solid. Collect the solid by filtration and rinse the cake with THF (4 L), evaporate the filtrate in vacuo to give a residue, dissolve the residue in methylene chloride (about 500 mL), and passed over a cake of silica gel 60 (1.2 kg) preconditioned with heptane. Elute with 4 L of heptane/methylene chloride (1:1) followed by 100% methylene chloride to afford 217.98 g of N-methyl-N-(4-fluorobenzyl)thioacetamide (55%): mp=99-104° C.; Rf=0.42 (methylene chloride); 1H NMR (CDCl3) 7.35-7.26 (m, 1), 7.14-6.96 (m, 3),5.28 (s, 1.2) and 4.79 (s, 0.8), 3.42 (s, 1.2) and 3.15 (s, 1.8), 2.72 (s, 1.2) and 2.69 (s, 1.8). Note: Partial protons are believed to be due to rotomers.
Quantity
364.8 g
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
reactant
Reaction Step Two
Quantity
537.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)[C:3](=O)[CH3:4].C1COCC1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:20].CCCCCCC>C(Cl)Cl>[CH3:1][N:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)[C:3](=[S:20])[CH3:4]

Inputs

Step One
Name
Quantity
364.8 g
Type
reactant
Smiles
CN(C(C)=O)CC1=CC=C(C=C1)F
Step Two
Name
Quantity
9 L
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
537.7 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
After 45 min heat
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse the cake with THF (4 L)
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
Elute with 4 L of heptane/methylene chloride (1:1)

Outcomes

Product
Name
Type
product
Smiles
CN(C(C)=S)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 217.98 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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